5-Methoxy-1H-inden-1-one
Overview
Description
5-Methoxy-1H-inden-1-one, also known as 5-methoxy-2,3-dihydro-1H-inden-1-one, is a chemical compound with the molecular formula C10H10O2 . It appears as a green-brown crystalline powder .
Synthesis Analysis
The synthesis of 1-indanones, including this compound, has been widely studied. For instance, in one method, 5-methoxyindan-1-one reacted with a Grignard reagent followed by acid-catalyzed dehydration and hydrogenolysis of the resulting double bond .Molecular Structure Analysis
The molecular structure of this compound consists of a 10-membered carbon ring with a methoxy (–OCH3) group attached to the 5th carbon and a ketone (C=O) functional group attached to the 1st carbon .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 303.6±31.0 °C at 760 mmHg, and a flash point of 145.8±18.4 °C . It also has a melting point range of 107-111°C .Scientific Research Applications
Photochemistry and Spectroscopy
Infrared Spectrum and UV-induced Photochemistry
Research on the molecular structure and photochemistry of related compounds like 5-methoxy-1-phenyl-1H-tetrazole (5MPT) reveals insights into the infrared spectrum and UV-induced photochemical processes. Studies indicate that UV irradiation leads to unimolecular decomposition, producing methylcyanate and phenylazide among other products. This highlights the compound's role in understanding photochemical reactions and potential applications in photochemical synthesis (Gómez-Zavaglia et al., 2006).
Biochemistry and Electron Transfer
Electron Transfer Mediation
1-Methoxy-5-methylphenazinium methyl sulfate, a compound related to 5-Methoxy-1H-inden-1-one, has been explored for its properties as a photochemically stable electron carrier. Its role in mediating electron transfer between NADH and various electron acceptors demonstrates its potential in biochemistry and medical technology, particularly in assays of NAD-linked dehydrogenases and other biochemical processes (Hisada & Yagi, 1977).
Organic Synthesis
Microwave-Assisted Alkenylation
The catalyzed microwave-assisted alkenylation of methoxyphenols leading to the synthesis of indenes and chromenes, depending on the position of the methoxy group, illustrates the compound's relevance in organic synthesis. This process showcases the versatility of methoxy-substituted compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Rao et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
5-Methoxy-1H-inden-1-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which include this compound, are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is generally recommended to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
properties
IUPAC Name |
5-methoxyinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBAXSSGWHONDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452924 | |
Record name | 5-Methoxy-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72913-59-8 | |
Record name | 5-Methoxy-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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